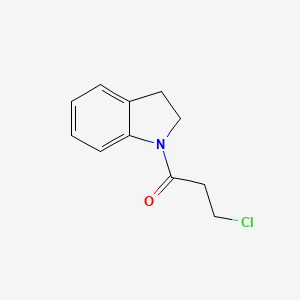

3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-1-(2,3-dihydroindol-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c12-7-5-11(14)13-8-6-9-3-1-2-4-10(9)13/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKCAABJNTGSTHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383475 | |

| Record name | 3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64140-62-1 | |

| Record name | 3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the compound 3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one, a molecule of interest in medicinal chemistry and drug development. This document details the synthetic protocol, purification methods, and a full spectroscopic and physical characterization of the title compound.

Chemical Information

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 3-chloro-1-(indolin-1-yl)propan-1-one |

| CAS Number | 64140-62-1 |

| Molecular Formula | C₁₁H₁₂ClNO |

| Molecular Weight | 209.67 g/mol [1] |

| Appearance | Brown solid[2] |

| Melting Point | 83 °C |

Synthesis

The synthesis of this compound is achieved through the acylation of indoline with 3-chloropropionyl chloride. This reaction is a nucleophilic acyl substitution where the secondary amine of the indoline ring attacks the electrophilic carbonyl carbon of the acyl chloride.

Reaction Scheme

Caption: Synthesis of the target compound.

Experimental Protocol

Materials:

-

2,3-dihydro-1H-indole (Indoline)

-

3-chloropropionyl chloride

-

Acetone (anhydrous)

-

Dichloromethane (CH₂Cl₂)

-

Water (deionized)

-

Brine (saturated aqueous NaCl solution)

-

Sodium sulfate (Na₂SO₄, anhydrous)

Procedure:

-

To a solution of 2,3-dihydro-1H-indole (4.0 g, 0.034 mol) in 100 mL of anhydrous acetone, add 3-chloropropionyl chloride (4.7 g, 0.037 mol).[2]

-

Heat the reaction mixture at 70°C for 3 hours.[2]

-

After the reaction is complete, remove the solvent in vacuo.

-

Dissolve the resulting residue in dichloromethane.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the title compound as a brown solid (7.0 g, quantitative yield).[2]

Purification:

The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain a higher purity solid. Column chromatography on silica gel may also be employed if further purification is required.

Characterization

A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. The following are the expected and reported characterization data.

Spectroscopic Data

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.22 (1H, d), 7.20 (2H, m), 7.02 (1H, t), 4.05 (2H, t), 3.92 (2H, t), 3.20 (2H, t), 2.90 (2H, t) ppm[2] |

| ¹³C NMR (Predicted) | δ 168 (C=O), 142 (Ar-C), 131 (Ar-C), 127 (Ar-CH), 125 (Ar-CH), 124 (Ar-CH), 117 (Ar-CH), 49 (N-CH₂), 41 (Cl-CH₂), 38 (CO-CH₂), 28 (Ar-CH₂) ppm |

| Mass Spec. (EI, Predicted) | m/z (%): 209/211 ([M]⁺, Cl isotope pattern), 174 ([M-Cl]⁺), 146 ([M-CH₂CH₂Cl]⁺), 118 ([Indoline]⁺) |

| FT-IR (Predicted) | ν (cm⁻¹): 3100-3000 (Ar C-H), 2950-2850 (Aliphatic C-H), 1660 (C=O, amide), 1600, 1480 (Ar C=C), 750 (C-Cl) |

Characterization Workflow

Caption: Analytical workflow for characterization.

Safety Information

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

2,3-dihydro-1H-indole (Indoline): Harmful if swallowed. May cause skin and eye irritation.

-

3-chloropropionyl chloride: Corrosive. Causes severe skin burns and eye damage. Lachrymator. Reacts violently with water.

For detailed safety information, consult the Material Safety Data Sheets (MSDS) for each reactant.

Conclusion

This technical guide outlines a reliable and high-yielding synthesis of this compound. The provided characterization data and protocols will be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery, enabling the efficient preparation and confirmation of this important chemical entity. The predicted spectroscopic data serves as a guideline for researchers to verify their experimental results.

References

An In-depth Technical Guide to the Physicochemical Properties of N-(3-chloropropanoyl)indoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-chloropropanoyl)indoline is a chemical compound belonging to the indoline class of heterocyclic organic molecules. Indoline and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds and natural products. This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and potential, yet currently undocumented, biological significance of N-(3-chloropropanoyl)indoline. The information is presented to support further research and development efforts in the fields of medicinal chemistry and drug discovery.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂ClNO | (Calculated) |

| Molecular Weight | 209.67 g/mol | (Calculated) |

| CAS Number | 64140-62-1 | Chemical Catalogs |

| Melting Point | 83 °C | Echemi |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

| pKa | Data not available | - |

| Appearance | Brown solid | ChemicalBook |

Synthesis Protocol

A detailed experimental protocol for the synthesis of N-(3-chloropropanoyl)indoline has been reported. The synthesis involves the acylation of indoline with 3-chloropropionyl chloride.

Reaction Scheme:

Caption: Synthesis of N-(3-chloropropanoyl)indoline.

Experimental Procedure:

To a solution of 2,3-dihydro-1H-indole (indoline) (4.0 g, 0.034 mol) in acetone (100 mL), 3-chloropropionyl chloride (4.7 g, 0.037 mol) was added. The reaction mixture was then heated to 70°C for 3 hours. Following the reaction, the solvent was removed under reduced pressure (in vacuo). The resulting residue was dissolved in dichloromethane (CH₂Cl₂) and subsequently washed with water and brine. The organic layer was dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated to yield the final product, N-(3-chloropropanoyl)indoline, as a brown solid (7.0 g, quantitative yield).[1]

Experimental Workflow:

Caption: Experimental workflow for the synthesis.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity or the mechanism of action of N-(3-chloropropanoyl)indoline. However, the indoline scaffold is a well-established pharmacophore present in numerous biologically active molecules. Derivatives of indoline have been reported to exhibit a wide range of pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective activities.

For instance, certain indoline carbamates have been shown to reduce lung injury and pro-inflammatory cytokines in mice by inhibiting the p38 MAPK, AP-1, and NF-κB signaling pathways.[2][3] These compounds were found to decrease the production of TNF-α and IL-6.[2] This suggests a potential, yet unproven, avenue of investigation for N-(3-chloropropanoyl)indoline.

Given the presence of a reactive 3-chloropropanoyl group, it is conceivable that this compound could act as an alkylating agent, potentially forming covalent bonds with biological nucleophiles such as cysteine residues in proteins. This mode of action is common for various pharmacologically active compounds.

Hypothetical Signaling Pathway Involvement (Based on related Indoline compounds):

Caption: Potential anti-inflammatory signaling pathway.

Conclusion and Future Directions

N-(3-chloropropanoyl)indoline is a readily synthesizable compound with a core indoline structure that is prevalent in many bioactive molecules. While its fundamental physicochemical properties are partially characterized, a significant gap exists in the understanding of its biological effects. Future research should focus on a comprehensive evaluation of its physicochemical properties, including solubility in various solvents and its pKa. Furthermore, screening for biological activity, particularly for anti-inflammatory and anticancer properties, is warranted. Elucidating its mechanism of action and identifying its molecular targets will be crucial steps in determining the therapeutic potential of this and related compounds. The detailed synthesis protocol provided herein offers a solid foundation for producing the necessary quantities of this compound for such future investigations.

References

An In-depth Technical Guide to the 1H and 13C NMR Data of 3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) data for the compound 3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one. This document includes tabulated ¹H and ¹³C NMR spectral data, detailed experimental protocols for data acquisition, and visualizations of the molecular structure and analytical workflow. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemical synthesis, drug discovery, and analytical chemistry.

Spectroscopic Data

The following sections present the ¹H and ¹³C NMR data for this compound. The ¹H NMR data is based on experimental findings, while the ¹³C NMR data is predicted based on computational methods due to the limited availability of experimental spectra in public databases.

¹H NMR Data

The experimental ¹H NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃) on a 400 MHz instrument. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 8.22 | d | 1H | Aromatic CH |

| 7.20 | m | 2H | Aromatic CH |

| 7.02 | t | 1H | Aromatic CH |

| 4.05 | t | 2H | -N-CH₂- (indoline ring) |

| 3.92 | t | 2H | -CO-CH₂- |

| 3.20 | t | 2H | -CH₂-Cl |

| 2.90 | t | 2H | -CH₂- (indoline ring) |

Table 1: Experimental ¹H NMR data for this compound.

Predicted ¹³C NMR Data

The following table presents the predicted ¹³C NMR chemical shifts for this compound. These values were obtained using a computational prediction tool and are provided as an estimation for the expected experimental values.

| Predicted Chemical Shift (δ) ppm | Assignment |

| 168.5 | C=O |

| 142.8 | Aromatic C (quaternary) |

| 131.5 | Aromatic C (quaternary) |

| 127.4 | Aromatic CH |

| 124.8 | Aromatic CH |

| 124.1 | Aromatic CH |

| 116.9 | Aromatic CH |

| 49.6 | -N-CH₂- (indoline ring) |

| 40.8 | -CO-CH₂- |

| 38.2 | -CH₂-Cl |

| 28.2 | -CH₂- (indoline ring) |

Table 2: Predicted ¹³C NMR data for this compound.

Experimental Protocols

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and the appropriate selection of experimental parameters. The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra of organic compounds like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, standard 5 mm NMR tube. Ensure that the solution is free of any particulate matter. If necessary, filter the solution through a small plug of glass wool in the pipette.

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solvent. However, the residual solvent peak is often used for calibration.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

-

Instrument Setup: The NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Locking and Shimming: The instrument's magnetic field is locked onto the deuterium signal of the solvent. The homogeneity of the magnetic field is then optimized through a process called shimming to obtain sharp spectral lines.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

-

Number of Scans: Usually 8 to 16 scans are sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance sensitivity.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds is generally used.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is often required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.

Mandatory Visualizations

The following diagrams, generated using the DOT language, provide a visual representation of the chemical structure and the general workflow for NMR analysis.

Mass Spectrometry Fragmentation Analysis of 3-chloro-1-(indolin-1-yl)propan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-chloro-1-(indolin-1-yl)propan-1-one. Due to the absence of published mass spectra for this specific compound, this guide synthesizes established fragmentation principles for its constituent chemical moieties—indoline, N-acylated heterocycles, and chloroalkanes—to propose a detailed fragmentation pathway. This document serves as a predictive tool for researchers working with this molecule or structurally similar compounds in areas such as drug metabolism, impurity profiling, and chemical synthesis.

Predicted Mass Spectrometry Data

The fragmentation of 3-chloro-1-(indolin-1-yl)propan-1-one under electron ionization is expected to be governed by the stability of the indoline ring and the lability of the acyl and chloroalkyl groups. The primary fragmentation events are predicted to involve alpha-cleavage adjacent to the carbonyl group, cleavage of the C-Cl bond, and fragmentation of the indoline ring system.

Table 1: Predicted Fragment Ions and Relative Abundance

| m/z (Predicted) | Proposed Fragment Structure | Ion Type | Predicted Relative Abundance |

| 209/211 | [C₁₁H₁₂ClNO]⁺ | Molecular Ion (M⁺) | Low |

| 174 | [C₁₁H₁₂NO]⁺ | [M-Cl]⁺ | Moderate |

| 146 | [C₉H₁₀N]⁺ | Acylium ion after loss of CH₂Cl | Major |

| 118 | [C₈H₈N]⁺ | Indolinyl cation | Base Peak |

| 117 | [C₈H₇N]⁺ | Indole radical cation | Major |

| 91 | [C₇H₇]⁺ | Tropylium ion | Moderate |

| 77 | [C₆H₅]⁺ | Phenyl cation | Low |

Note: The presence of the chlorine-37 isotope will result in an M+2 peak for chlorine-containing fragments at approximately one-third the abundance of the M peak containing chlorine-35.

Proposed Fragmentation Pathway

The fragmentation of 3-chloro-1-(indolin-1-yl)propan-1-one is initiated by the removal of an electron to form the molecular ion. The subsequent fragmentation is driven by the formation of stable carbocations and neutral losses.

A key fragmentation route involves the alpha-cleavage between the carbonyl carbon and the chloropropyl group, leading to a stable acylium ion. The indoline moiety itself can undergo fragmentation, often leading to the formation of a stable indolinyl cation, which is predicted to be the base peak. Further fragmentation of the indoline ring can occur, leading to characteristic aromatic fragments.

Caption: Proposed fragmentation pathway of 3-chloro-1-(indolin-1-yl)propan-1-one.

Experimental Protocols

The following are generalized experimental protocols for the analysis of small molecules like 3-chloro-1-(indolin-1-yl)propan-1-one using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Sample Preparation for Mass Spectrometry

Proper sample preparation is crucial for obtaining high-quality mass spectra. The goal is to isolate the analyte of interest from the sample matrix and prepare it in a suitable solvent at an appropriate concentration.

-

Solvent Selection : Dissolve the sample in a volatile organic solvent such as methanol, acetonitrile, or ethyl acetate. Ensure the solvent is compatible with the chosen ionization technique.

-

Concentration : Aim for a final concentration of approximately 10-100 µg/mL. Overly concentrated samples can lead to source contamination and poor data quality.

-

Filtration : If any particulate matter is present, filter the sample through a 0.22 µm syringe filter to prevent clogging of the instrument's flow path.

-

Internal Standard : For quantitative analysis, add a known amount of an internal standard to the sample.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is suitable for thermally stable and volatile compounds.

-

Gas Chromatograph (GC) Conditions :

-

Inlet Temperature : 250 °C

-

Injection Mode : Splitless (for trace analysis) or Split (for higher concentrations)

-

Carrier Gas : Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program :

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold: 5 minutes at 280 °C

-

-

Column : A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is a good starting point.

-

-

Mass Spectrometer (MS) Conditions :

-

Ionization Mode : Electron Ionization (EI) at 70 eV

-

Source Temperature : 230 °C

-

Quadrupole Temperature : 150 °C

-

Scan Range : m/z 40-400

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is ideal for less volatile or thermally labile compounds.

-

Liquid Chromatograph (LC) Conditions :

-

Column : A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is commonly used for small molecules.

-

Mobile Phase A : 0.1% formic acid in water

-

Mobile Phase B : 0.1% formic acid in acetonitrile

-

Gradient :

-

Start with 5% B, hold for 1 minute

-

Ramp to 95% B over 8 minutes

-

Hold at 95% B for 2 minutes

-

Return to initial conditions and equilibrate for 3 minutes

-

-

Flow Rate : 0.3 mL/min

-

Column Temperature : 40 °C

-

Injection Volume : 5 µL

-

-

Mass Spectrometer (MS) Conditions :

-

Ionization Mode : Electrospray Ionization (ESI), positive mode

-

Capillary Voltage : 3.5 kV

-

Source Temperature : 120 °C

-

Desolvation Gas Temperature : 350 °C

-

Desolvation Gas Flow : 600 L/hr

-

Scan Range : m/z 50-500

-

Experimental Workflow

The overall process for analyzing a small molecule by mass spectrometry involves several key stages, from sample receipt to final data interpretation. The following diagram illustrates a typical workflow.

Caption: General experimental workflow for mass spectrometry analysis.

crystal structure of 3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one

To: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Technical Overview of 3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one

This document provides a comprehensive overview of the available technical data for the compound this compound. While a definitive crystal structure has not been reported in the surveyed scientific literature, this guide furnishes detailed information on its synthesis, chemical properties, and procedural workflows.

Molecular and Chemical Properties

This compound is a synthetic organic compound with the molecular formula C₁₁H₁₂ClNO.[1] The table below summarizes its key chemical identifiers and properties.

| Property | Value | Reference |

| CAS Number | 64140-62-1 | [1][2] |

| Molecular Formula | C₁₁H₁₂ClNO | [1][2] |

| Molecular Weight | 209.67 g/mol | [1] |

Synthesis Protocol

A detailed experimental procedure for the synthesis of this compound has been documented.[1] The synthesis involves the reaction of 2,3-dihydro-1H-indole with 3-chloropropionyl chloride.[1]

Experimental Methodology:

-

Reaction Setup: A solution of 2,3-dihydro-1H-indole (4.0 g, 0.034 mol) is prepared in acetone (100 mL).[1]

-

Addition of Reagent: To this solution, 3-chloropropionyl chloride (4.7 g, 0.037 mol) is added.[1]

-

Reaction Conditions: The mixture is heated to 70°C and maintained at this temperature for 3 hours.[1]

-

Solvent Removal: Following the reaction, the solvent is removed under reduced pressure (in vacuo).[1]

-

Work-up: The resulting residue is dissolved in dichloromethane (CH₂Cl₂) and washed sequentially with water and brine.[1]

-

Drying and Concentration: The organic layer is dried over sodium sulfate (Na₂SO₄), filtered, and concentrated to yield the final product.[1]

-

Product: The title compound is obtained as a brown solid (7.0 g, quantitative yield).[1]

¹H NMR Data (400 MHz, CDCl₃): δ 8.22 (1H, d), 7.20 (2H, m), 7.02 (1H, t), 4.05 (2H, t), 3.92 (2H, t), 3.20 (2H, t), 2.90 (2H, t).[1]

Experimental Workflow Visualization

The following diagram illustrates the synthesis workflow for this compound.

Caption: Synthesis workflow for this compound.

Crystal Structure Analysis

A thorough search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), did not yield any experimental data for the crystal structure of this compound. Consequently, quantitative data regarding its unit cell parameters, space group, and other crystallographic details are not available at this time.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the reviewed literature detailing the biological activity or associated signaling pathways for this compound. Further research would be required to elucidate any potential pharmacological effects or mechanisms of action.

Conclusion

While the synthesis of this compound is well-documented, its solid-state structure remains uncharacterized. The lack of crystallographic data presents an opportunity for future research to determine its three-dimensional arrangement, which could provide valuable insights for computational modeling and drug design efforts. Researchers interested in this compound are encouraged to perform crystallization screening and subsequent X-ray diffraction analysis to elucidate its crystal structure.

References

A Technical Guide to the Solubility of N-(3-chloropropanoyl)indoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of N-(3-chloropropanoyl)indoline in various organic solvents. While specific experimental solubility data for N-(3-chloropropanoyl)indoline is not extensively available in published literature, this document outlines the fundamental principles, predictive considerations, and standardized methodologies for conducting such studies. The information herein is intended to equip researchers, scientists, and professionals in drug development with the necessary tools to systematically investigate the solubility of this and similar compounds.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is a critical physicochemical parameter that influences a wide range of applications, from synthetic reaction engineering to pharmaceutical formulation. The principle of "like dissolves like" is a fundamental concept in predicting solubility. The molecular structure of N-(3-chloropropanoyl)indoline, featuring an indoline ring, a chloropropanoyl group, and an amide linkage, suggests a molecule with moderate polarity.

Structural Considerations for N-(3-chloropropanoyl)indoline:

-

Indoline Moiety: The bicyclic indoline structure contributes to the lipophilicity of the molecule, favoring solubility in non-polar or moderately polar solvents.

-

Amide Group: The amide linkage (-C(O)N-) is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature enhances solubility in polar a-protic solvents (e.g., DMSO, DMF) and protic solvents (e.g., alcohols).

-

Chloropropanoyl Chain: The presence of a chlorine atom increases the molecule's polarity and potential for dipole-dipole interactions.

Based on these structural features, it can be anticipated that N-(3-chloropropanoyl)indoline will exhibit good solubility in polar a-protic solvents and alcohols, moderate solubility in esters and ketones, and lower solubility in non-polar hydrocarbon solvents.

Experimental Determination of Solubility

A precise and reproducible experimental protocol is essential for generating reliable solubility data. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a liquid solvent.

Detailed Experimental Protocol: Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of N-(3-chloropropanoyl)indoline in a selection of organic solvents at various temperatures.

Materials:

-

N-(3-chloropropanoyl)indoline (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Thermostatic shaker or water bath with orbital shaking capabilities

-

Calibrated thermometer

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

Procedure:

-

Preparation of Solvent: Place a sufficient volume of the selected organic solvent in the thermostatic shaker and allow it to equilibrate to the desired temperature.

-

Addition of Solute: Add an excess amount of N-(3-chloropropanoyl)indoline to a sealed vial containing a known volume of the temperature-equilibrated solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Equilibration: Place the vial in the thermostatic shaker and agitate at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is achieved. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a pre-warmed syringe. Immediately filter the sample through a syringe filter into a pre-weighed vial to remove any suspended solid particles.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the filtered sample under controlled conditions (e.g., in a vacuum oven) and weigh the remaining solid residue.

-

Chromatographic/Spectroscopic Method: Dilute a known volume of the filtered saturated solution with a suitable solvent and analyze the concentration of N-(3-chloropropanoyl)indoline using a pre-validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

-

-

Data Calculation: Calculate the solubility in the desired units (e.g., g/100 g solvent, mg/mL, or mole fraction) based on the amount of solute and solvent in the analyzed sample.

-

Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.

Data Presentation

The systematic organization of solubility data is crucial for comparison and analysis. The following tables provide a standardized format for presenting the experimentally determined solubility of N-(3-chloropropanoyl)indoline.

Table 1: Solubility of N-(3-chloropropanoyl)indoline in Various Organic Solvents at 298.15 K (25 °C)

| Solvent | Molar Mass ( g/mol ) | Solubility (mole fraction, x₁) | Solubility ( g/100g solvent) | Solubility (mg/mL) |

| Methanol | 32.04 | |||

| Ethanol | 46.07 | |||

| n-Propanol | 60.10 | |||

| Isopropanol | 60.10 | |||

| Acetone | 58.08 | |||

| Acetonitrile | 41.05 | |||

| Ethyl Acetate | 88.11 | |||

| Dichloromethane | 84.93 | |||

| Toluene | 92.14 | |||

| n-Hexane | 86.18 |

Table 2: Temperature Dependence of N-(3-chloropropanoyl)indoline Solubility in Selected Solvents (Mole Fraction, x₁)

| Temperature (K) | Solvent A | Solvent B | Solvent C |

| 288.15 | |||

| 298.15 | |||

| 308.15 | |||

| 318.15 | |||

| 328.15 |

Visualizing the Experimental Workflow

A clear visualization of the experimental process aids in understanding the logical flow and critical steps involved in solubility determination. The following diagram, generated using Graphviz, illustrates the workflow of the isothermal shake-flask method.

Thermal Stability and Decomposition of 3-chloro-1-(indolin-1-yl)propan-1-one: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the thermal stability and potential decomposition pathways of 3-chloro-1-(indolin-1-yl)propan-1-one. Due to the absence of specific experimental thermal analysis data for this compound in publicly available literature, this document establishes a predictive framework based on the known thermal behavior of its constituent functional groups: an N-acylindoline and a chloroalkane moiety. Detailed, adaptable experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided to enable researchers to ascertain the precise thermal properties of this compound. This guide is intended for researchers, scientists, and drug development professionals who require an in-depth understanding of the thermal characteristics of 3-chloro-1-(indolin-1-yl)propan-1-one for handling, processing, and stability assessments.

Introduction

3-chloro-1-(indolin-1-yl)propan-1-one is a chemical compound of interest in synthetic chemistry and potentially in drug discovery. Its structure, featuring an indoline ring acylated with a chloropropionyl group, suggests a complex thermal decomposition profile. Understanding the thermal stability of this compound is critical for its synthesis, purification, storage, and application, particularly in pharmaceutical development where thermal events can impact drug substance purity and stability.

This guide summarizes the known physicochemical properties of 3-chloro-1-(indolin-1-yl)propan-1-one and provides a theoretical assessment of its thermal behavior. Furthermore, standardized methodologies for TGA and DSC analyses are presented to facilitate the empirical determination of its thermal decomposition profile.

Physicochemical Properties

A summary of the known properties of 3-chloro-1-(indolin-1-yl)propan-1-one is presented in Table 1. This data is essential for designing and interpreting thermal analysis experiments.

| Property | Value | Reference |

| CAS Number | 64140-62-1 | [1] |

| Molecular Formula | C₁₁H₁₂ClNO | [1] |

| Molecular Weight | 209.67 g/mol | [1] |

| Appearance | Brown solid | [No specific citation found] |

| Melting Point | Not available |

Predicted Thermal Stability and Decomposition

While specific experimental data is unavailable, the thermal decomposition of 3-chloro-1-(indolin-1-yl)propan-1-one can be predicted by analyzing the behavior of its core structures: the N-acylindoline and the chloroalkane side chain.

Amide bonds, such as the one in the N-acylindoline structure, are generally thermally stable. Their pyrolysis can lead to the formation of nitriles and carboxylic acids through various proposed mechanisms, including the formation of an isoimide intermediate[2]. The pyrolysis of amides can also result in dehydration to form a nitrile and water[2]. In the context of 3-chloro-1-(indolin-1-yl)propan-1-one, the initial decomposition is likely to involve the cleavage of the amide bond or reactions involving the chloroalkyl chain.

Chloroalkanes typically undergo thermal decomposition via dehydrochlorination, leading to the formation of an alkene and hydrogen chloride[3]. This process can be autocatalytic, as the produced HCl can promote further degradation[3]. The presence of the chlorine atom in the propyl chain of 3-chloro-1-(indolin-1-yl)propan-1-one suggests that the elimination of HCl is a probable initial decomposition step.

Based on these considerations, a plausible thermal decomposition pathway for 3-chloro-1-(indolin-1-yl)propan-1-one is proposed in the following diagram:

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition profile of 3-chloro-1-(indolin-1-yl)propan-1-one, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended. The following sections provide detailed, adaptable protocols for these techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere[4][5]. This technique is invaluable for determining the onset of decomposition, the temperature ranges of different decomposition steps, and the mass of residual material.

The general workflow for performing a TGA experiment is outlined below:

The following table outlines the recommended parameters for the TGA analysis of 3-chloro-1-(indolin-1-yl)propan-1-one.

| Parameter | Recommended Value | Rationale |

| Sample Mass | 5 - 10 mg | Ensures a detectable mass change while minimizing thermal gradients within the sample. |

| Crucible | Alumina or Platinum | Chemically inert and stable at high temperatures. |

| Atmosphere | Nitrogen (inert) and Air (oxidative) | To study decomposition in both non-reactive and oxidative environments. |

| Flow Rate | 20 - 50 mL/min | To ensure a consistent and controlled atmosphere. |

| Temperature Range | Ambient to 600 °C | To cover the potential decomposition range of the organic molecule. |

| Heating Rate | 10 °C/min | A standard heating rate that provides good resolution of thermal events. |

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature[6][7]. This technique is used to determine thermal transitions such as melting, crystallization, and decomposition, providing information on the energetics of these processes.

The general workflow for a DSC experiment is depicted below:

The following table provides the recommended parameters for the DSC analysis of 3-chloro-1-(indolin-1-yl)propan-1-one.

| Parameter | Recommended Value | Rationale |

| Sample Mass | 2 - 5 mg | A small sample size minimizes thermal lag and improves peak resolution. |

| Pans | Aluminum, hermetically sealed | Prevents loss of volatile decomposition products. |

| Reference | Empty, hermetically sealed aluminum pan | To ensure accurate differential heat flow measurement. |

| Atmosphere | Nitrogen | Provides an inert environment to prevent oxidative decomposition. |

| Flow Rate | 20 - 50 mL/min | Maintains a consistent atmosphere. |

| Temperature Program | Heat from ambient to 400 °C at 10 °C/min | To observe melting and subsequent decomposition. |

Data Presentation and Interpretation

The data obtained from TGA and DSC experiments should be compiled into clear and concise tables for easy comparison and interpretation.

TGA Data Summary

| Sample | Onset Decomposition Temp. (T_onset) (°C) | Peak Decomposition Temp. (T_peak) (°C) | Mass Loss (%) | Residual Mass at 600 °C (%) |

| 3-chloro-1-(indolin-1-yl)propan-1-one (N₂) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |

| 3-chloro-1-(indolin-1-yl)propan-1-one (Air) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |

DSC Data Summary

| Sample | Melting Point (T_m) (°C) | Enthalpy of Fusion (ΔH_f) (J/g) | Decomposition Temp. (T_d) (°C) | Enthalpy of Decomposition (ΔH_d) (J/g) |

| 3-chloro-1-(indolin-1-yl)propan-1-one (N₂) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |

Conclusion

This technical guide provides a foundational understanding of the potential thermal behavior of 3-chloro-1-(indolin-1-yl)propan-1-one, based on the known properties of its constituent chemical moieties. While predictive, this information serves as a valuable starting point for experimental investigation. The detailed TGA and DSC protocols outlined herein offer a robust framework for researchers to empirically determine the thermal stability and decomposition characteristics of this compound. Such data is paramount for ensuring its safe handling, optimizing reaction and purification conditions, and assessing its long-term stability in various applications, including pharmaceutical development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. cpsm.kpi.ua [cpsm.kpi.ua]

- 4. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. contractpharma.com [contractpharma.com]

- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

The Chloropropanoyl Group in N-Acylated Indolines: A Technical Guide to Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-acylated indoline scaffold is a privileged structure in medicinal chemistry and drug development. Introduction of a chloropropanoyl group onto the indoline nitrogen imparts a versatile chemical handle, enabling a diverse array of subsequent chemical transformations. This technical guide provides an in-depth analysis of the reactivity of the chloropropanoyl group in N-acylated indolines, focusing on its role in nucleophilic substitution and cyclization reactions. Detailed experimental protocols for key transformations and quantitative data on reaction outcomes are presented to facilitate the practical application of this reactive intermediate in synthetic chemistry.

Introduction

Indoline and its derivatives are core components of numerous natural products and pharmacologically active compounds.[1] Acylation of the indoline nitrogen is a common strategy to modulate the biological activity and physicochemical properties of these molecules. The N-(3-chloropropanoyl)indoline entity, in particular, serves as a valuable intermediate due to the electrophilic nature of the acyl chloride and the presence of a reactive alkyl chloride. This dual reactivity allows for a range of synthetic manipulations, including intramolecular cyclizations to form fused heterocyclic systems and intermolecular reactions with various nucleophiles to introduce diverse functional groups. This guide will explore the synthesis and subsequent reactivity of N-(3-chloropropanoyl)indoline, providing a technical resource for its application in organic synthesis and drug discovery.

Synthesis of N-(3-Chloropropanoyl)indoline

The preparation of N-(3-chloropropanoyl)indoline is typically achieved through the acylation of indoline with 3-chloropropionyl chloride. This reaction is a standard nucleophilic acyl substitution where the lone pair of the indoline nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride.

General Reaction Scheme

References

Methodological & Application

Application Note: Detailed Synthesis Protocol for 3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one is a chemical intermediate that can be utilized in the synthesis of various pharmaceutical compounds and research chemicals. Its structure combines an indoline core with a reactive 3-chloropropanoyl side chain, making it a versatile building block for further chemical modifications. This document provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of this compound via the acylation of indoline with 3-chloropropionyl chloride.

Reaction Scheme

The synthesis proceeds via a nucleophilic acyl substitution reaction where the secondary amine of the indoline ring attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride.

Materials and Data

3.1. Reagents and Materials

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| Indoline (2,3-dihydro-1H-indole) | 496-15-1 | C₈H₉N | 119.16 | Starting Material |

| 3-Chloropropionyl chloride | 625-36-5 | C₃H₄Cl₂O | 126.97 | Reagent |

| Acetone | 67-64-1 | C₃H₆O | 58.08 | Solvent |

| Dichloromethane (CH₂Cl₂) | 75-09-2 | CH₂Cl₂ | 84.93 | Extraction Solvent |

| Sodium Sulfate (Na₂SO₄), Anhydrous | 7757-82-6 | Na₂SO₄ | 142.04 | Drying Agent |

| Brine (Saturated NaCl solution) | N/A | NaCl, H₂O | N/A | Washing Agent |

| Water (H₂O) | 7732-18-5 | H₂O | 18.02 | Washing Agent |

3.2. Product Specifications

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| This compound | 64140-62-1 | C₁₁H₁₂ClNO | 209.67 | Brown Solid |

Experimental Protocol

4.1. Reaction Setup

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dihydro-1H-indole (4.0 g, 0.034 mol).

-

Add acetone (100 mL) to the flask to dissolve the indoline.

-

Stir the solution at room temperature.

4.2. Reagent Addition and Reaction

-

Slowly add 3-chloropropionyl chloride (4.7 g, 0.037 mol) to the stirred indoline solution. Caution: The reaction may be exothermic.

-

Once the addition is complete, heat the reaction mixture to 70°C using a heating mantle.[1]

-

Maintain the temperature and continue stirring for 3 hours.[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.

4.3. Work-up and Purification

-

After 3 hours, remove the flask from the heat and allow it to cool to room temperature.

-

Remove the acetone solvent using a rotary evaporator.[1]

-

Dissolve the resulting residue in dichloromethane (CH₂Cl₂, ~100 mL).[1]

-

Transfer the solution to a separatory funnel and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).[1]

-

Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).[1]

-

Filter the solution to remove the drying agent.

-

Concentrate the filtrate using a rotary evaporator to yield the final product.[1]

-

The protocol results in the title compound as a brown solid (7.0 g, quantitative yield).[1]

Characterization

The structure of the synthesized compound can be confirmed using spectroscopic methods.

-

¹H NMR (400 MHz, CDCl₃): δ 8.22 (1H, d), 7.20 (2H, m), 7.02 (1H, t), 4.05 (2H, t), 3.92 (2H, t), 3.20 (2H, t), 2.90 (2H, t).[1]

Safety Precautions

-

All procedures should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

3-Chloropropionyl chloride is corrosive and lachrymatory. Handle with extreme care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Visualized Workflow

The following diagrams illustrate the logical flow of the synthesis and purification process.

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: 3-chloro-1-(indolin-1-yl)propan-1-one as a Key Intermediate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-chloro-1-(indolin-1-yl)propan-1-one (CAS No. 64140-62-1) as a versatile intermediate in organic synthesis. The primary focus is its role as a direct precursor to the fungicide Pyroquilon, showcasing a key synthetic application.

Introduction and Overview

3-chloro-1-(indolin-1-yl)propan-1-one is a bifunctional molecule featuring a reactive terminal chloride and an indoline amide core. This structure makes it an excellent electrophilic building block for constructing more complex heterocyclic systems. Its principal application is in the synthesis of Pyroquilon (CAS No. 57369-32-1), a systemic fungicide used extensively in agriculture to control rice blast disease (Pyricularia oryzae).[1][2] The synthesis involves two key steps: the initial formation of the intermediate followed by an intramolecular cyclization to yield the final tricyclic product.

Synthesis of the Intermediate

The intermediate, 3-chloro-1-(indolin-1-yl)propan-1-one, is synthesized via a straightforward acylation of indoline with 3-chloropropionyl chloride.

-

Reaction Setup: To a solution of 2,3-dihydro-1H-indole (indoline) in a suitable solvent such as acetone or dichloromethane (CH₂Cl₂), add 3-chloropropionyl chloride.

-

Reaction Conditions: The mixture is heated to reflux (approximately 70°C for acetone) for 3 hours to ensure the completion of the acylation reaction.

-

Work-up: After the reaction, the solvent is removed under reduced pressure (in vacuo).

-

Purification: The resulting residue is dissolved in dichloromethane (CH₂Cl₂) and washed sequentially with water and brine. The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated to yield the final product. The reaction typically proceeds to completion, providing a quantitative yield.

Table 1: Reagents and Conditions for the Synthesis of 3-chloro-1-(indolin-1-yl)propan-1-one

| Reagent/Parameter | Molar Equivalent / Condition | Purpose |

|---|---|---|

| Indoline | 1.0 eq | Starting Material |

| 3-Chloropropionyl Chloride | ~1.1 eq | Acylating Agent |

| Acetone | Solvent | Reaction Medium |

| Temperature | 70°C | To drive the reaction |

| Reaction Time | 3 hours | Reaction completion |

| Yield | Quantitative | |

Table 2: ¹H NMR Characterization Data for 3-chloro-1-(indolin-1-yl)propan-1-one

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.22 ppm | d | 1H | Aromatic H |

| 7.20 ppm | m | 2H | Aromatic H |

| 7.02 ppm | t | 1H | Aromatic H |

| 4.05 ppm | t | 2H | N-CH₂ (indoline ring) |

| 3.92 ppm | t | 2H | Cl-CH₂ |

| 3.20 ppm | t | 2H | Ar-CH₂ (indoline ring) |

| 2.90 ppm | t | 2H | CO-CH₂ |

Solvent: CDCl₃, Frequency: 400 MHz. Data sourced from ChemicalBook.

Application in the Synthesis of Pyroquilon

The primary synthetic utility of 3-chloro-1-(indolin-1-yl)propan-1-one is its conversion to the fungicide Pyroquilon. This transformation is achieved through an intramolecular Friedel-Crafts acylation, where the electrophilic acyl group attacks the electron-rich benzene ring of the indoline moiety, leading to the formation of a new six-membered ring and the elimination of HCl.

Note: This is a representative protocol based on standard chemical principles for intramolecular Friedel-Crafts reactions.

-

Reaction Setup: In a flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), add 3-chloro-1-(indolin-1-yl)propan-1-one to a suitable solvent (e.g., dichloromethane or nitrobenzene).

-

Catalyst Addition: Cool the mixture in an ice bath (0-5°C) and slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in portions.

-

Reaction Conditions: Allow the reaction mixture to stir at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by pouring the mixture over crushed ice and hydrochloric acid.

-

Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure Pyroquilon.

Table 3: Proposed Reagents and Conditions for the Synthesis of Pyroquilon

| Reagent/Parameter | Molar Equivalent / Condition | Purpose |

|---|---|---|

| 3-chloro-1-(indolin-1-yl)propan-1-one | 1.0 eq | Starting Material |

| Aluminum Chloride (AlCl₃) | 1.1 - 2.0 eq | Lewis Acid Catalyst |

| Dichloromethane | Solvent | Reaction Medium |

| Temperature | 0°C to Room Temp. | To control reactivity |

| Product | Pyroquilon | |

Biological Context: Mechanism of Action of Pyroquilon

Pyroquilon functions as a potent fungicide by inhibiting the synthesis of melanin in the target fungus.[1][3] Melanin is crucial for the structural integrity of the appressoria (specialized infection cells) of fungi like Pyricularia oryzae, which are necessary to penetrate the host plant's tissues. Pyroquilon specifically targets and binds to the active site of trihydroxynaphthalene reductase, a key enzyme in the melanin biosynthetic pathway, effectively halting the infection process.[1][3]

References

Application Notes and Protocols for the Derivatization of 3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its derivatives have shown a wide range of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][4] The title compound, 3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one, represents a versatile starting material for the synthesis of novel indoline derivatives. The presence of a reactive chloropropyl group allows for facile derivatization through nucleophilic substitution, enabling the exploration of a diverse chemical space to identify new therapeutic agents.

These application notes provide a framework for the synthesis, characterization, and biological evaluation of novel derivatives of this compound. The protocols are based on established synthetic methodologies for N-alkylation and derivatization of related heterocyclic systems.[5][6][7]

Predicted Therapeutic Applications

Based on the known biological activities of indole and indoline derivatives, the synthesized compounds from this compound could be screened for a variety of therapeutic applications, including:

-

Anticancer Activity: Many indole derivatives exhibit anticancer properties by targeting various cellular mechanisms, such as tubulin polymerization, cell cycle progression, and apoptosis induction.[1][2]

-

Neuroprotective Activity: Certain indole derivatives have shown potential in protecting neurons from damage, which is relevant for neurodegenerative diseases.[2]

-

Antimicrobial Activity: The indole nucleus is a common feature in compounds with antibacterial and antifungal properties.[8]

Experimental Protocols

Protocol 1: Synthesis of Starting Material: this compound

This protocol describes the synthesis of the starting material from indoline and 3-chloropropionyl chloride.[9]

Materials:

-

Indoline (2,3-dihydro-1H-indole)

-

3-Chloropropionyl chloride

-

Acetone

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Brine

-

Sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

To a solution of indoline (1.0 eq.) in acetone, add 3-chloropropionyl chloride (1.1 eq.).

-

Heat the mixture at reflux (approximately 70°C) for 3 hours.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in dichloromethane.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and concentrate it in vacuo to yield the title compound.

Characterization: The product can be characterized by ¹H NMR spectroscopy. The expected signals include peaks corresponding to the aromatic and aliphatic protons of the indoline and chloropropyl moieties.[9]

Protocol 2: General Procedure for Derivatization via Nucleophilic Substitution

This protocol outlines a general method for the derivatization of this compound with various nucleophiles.

Materials:

-

This compound

-

Selected nucleophile (e.g., a primary or secondary amine, a thiol, an alcohol) (1.2 eq.)

-

A suitable base (e.g., potassium carbonate, triethylamine) (1.5 eq.)

-

Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle or oil bath

-

Thin Layer Chromatography (TLC) plates

-

Ethyl acetate

-

Hexane

-

Saturated aqueous ammonium chloride solution

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq.) in the chosen anhydrous solvent, add the nucleophile (1.2 eq.) and the base (1.5 eq.) under an inert atmosphere.

-

Stir the reaction mixture at room temperature or heat as necessary (e.g., 60-80°C).

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate it under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Data Presentation

The following table summarizes hypothetical quantitative data for a representative set of derivatives synthesized from this compound.

| Derivative ID | Nucleophile | Reaction Time (h) | Yield (%) | Purity (%) (by HPLC) |

| IND-001 | Morpholine | 6 | 85 | >98 |

| IND-002 | 4-Methylpiperazine | 8 | 78 | >97 |

| IND-003 | Thiophenol | 12 | 65 | >95 |

| IND-004 | Sodium methoxide | 4 | 92 | >99 |

Mandatory Visualizations

References

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bioengineer.org [bioengineer.org]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 3-chloro-1-(indolin-1-yl)propan-1-one in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-chloro-1-(indolin-1-yl)propan-1-one is a synthetic intermediate with potential applications in pharmaceutical development. Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This application note describes a detailed, robust, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 3-chloro-1-(indolin-1-yl)propan-1-one in human plasma. The method is designed to meet the rigorous standards of bioanalytical method validation as outlined by the FDA and ICH M10 guidelines.[1][2][3][4][5]

The described protocol employs a straightforward protein precipitation method for sample preparation, ensuring high throughput and good recovery.[6][7][8] Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity.[9][10]

Experimental Protocols

Materials and Reagents

-

3-chloro-1-(indolin-1-yl)propan-1-one (analytical standard, purity >98%)

-

Internal Standard (IS): A structurally similar and stable isotopically labeled compound is recommended. If unavailable, a compound with similar physicochemical properties can be used (e.g., Verapamil).

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Human plasma (K2-EDTA as anticoagulant)

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

Preparation of Standard Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and the internal standard in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration curve (CC) standards and quality control (QC) samples.

-

Internal Standard Working Solution: Prepare a working solution of the internal standard in 50:50 (v/v) acetonitrile:water.

Sample Preparation: Protein Precipitation

-

Aliquot 50 µL of human plasma (blank, CC, or QC) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the internal standard working solution in acetonitrile.

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 50 mm x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | Time (min) |

| 0.0 | |

| 0.5 | |

| 2.5 | |

| 3.5 | |

| 3.6 | |

| 5.0 |

Mass Spectrometric Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 500°C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 35 psi |

| Collision Gas | Medium |

| Nebulizer Gas (GS1) | 50 psi |

| Heater Gas (GS2) | 50 psi |

| MRM Transitions | Compound |

| 3-chloro-1-(indolin-1-yl)propan-1-one | |

| Internal Standard (e.g., Verapamil) |

Note: The specific MRM transitions and collision energies for 3-chloro-1-(indolin-1-yl)propan-1-one need to be determined by direct infusion of the analytical standard into the mass spectrometer.

Method Validation

The method should be validated according to the FDA and ICH M10 guidelines for bioanalytical method validation, including the following parameters:[1][2][3][4][5]

-

Selectivity and Specificity: Assessed by analyzing blank plasma samples from at least six different sources to check for interferences at the retention times of the analyte and IS.

-

Calibration Curve and Linearity: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the analyte. The linearity should be evaluated using a weighted (1/x²) linear regression model.

-

Accuracy and Precision: Determined by analyzing replicate QC samples at four concentration levels (Lower Limit of Quantification (LLOQ), Low, Mid, and High) on three separate occasions. The mean accuracy should be within ±15% (±20% for LLOQ) of the nominal values, and the precision (CV%) should not exceed 15% (20% for LLOQ).

-

Recovery and Matrix Effect: Evaluated to ensure that the extraction efficiency is consistent and that ion suppression or enhancement from the plasma matrix is minimal and reproducible.

-

Stability: The stability of the analyte in plasma should be assessed under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw stability.

Data Presentation

Table 1: Summary of Method Validation Parameters

| Validation Parameter | Acceptance Criteria | Result |

| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | To be determined |

| Lower Limit of Quantification (LLOQ) | Accuracy: 80-120%, Precision (CV%): ≤ 20% | To be determined |

| Intra-day Accuracy | 85-115% (80-120% for LLOQ) | To be determined |

| Intra-day Precision (CV%) | ≤ 15% (≤ 20% for LLOQ) | To be determined |

| Inter-day Accuracy | 85-115% (80-120% for LLOQ) | To be determined |

| Inter-day Precision (CV%) | ≤ 15% (≤ 20% for LLOQ) | To be determined |

| Mean Extraction Recovery (%) | Consistent and reproducible | To be determined |

| Matrix Effect | CV% of IS-normalized matrix factor ≤ 15% | To be determined |

| Stability | ||

| Short-term (Bench-top) | % Bias within ±15% | To be determined |

| Long-term (Frozen) | % Bias within ±15% | To be determined |

| Freeze-Thaw Cycles | % Bias within ±15% | To be determined |

Visualizations

Caption: Experimental workflow for the LC-MS/MS quantification of 3-chloro-1-(indolin-1-yl)propan-1-one.

Caption: Logical relationships of bioanalytical method validation parameters.

References

- 1. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]

- 2. labs.iqvia.com [labs.iqvia.com]

- 3. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]

- 4. moh.gov.bw [moh.gov.bw]

- 5. fda.gov [fda.gov]

- 6. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spectroscopyeurope.com [spectroscopyeurope.com]

- 8. LC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. bioanalysis-zone.com [bioanalysis-zone.com]

- 10. drugtargetreview.com [drugtargetreview.com]

Application Note: HPLC Purification of 3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one

An Application Note and Protocol for the HPLC Purification of 3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one is detailed below, designed for researchers, scientists, and professionals in drug development.

Introduction

This compound is a chemical intermediate potentially useful in the synthesis of pharmaceuticals and other bioactive molecules. Its synthesis, typically via the acylation of indoline with 3-chloropropionyl chloride, can result in impurities that necessitate a robust purification method to ensure high purity for subsequent applications.[1] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such organic compounds. This application note describes a general protocol for the preparative HPLC purification of this compound. The method is based on reverse-phase chromatography, which is well-suited for separating moderately polar organic molecules.

Physicochemical Properties

Principle of Separation

Reverse-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol). Less polar (more hydrophobic) compounds interact more strongly with the stationary phase and thus elute later than more polar compounds. By using a gradient elution, where the proportion of the organic solvent is increased over time, compounds with a wide range of polarities can be effectively separated.

Experimental Protocols

1. Materials and Reagents

-

Crude this compound

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Deionized water (18.2 MΩ·cm)

-

Trifluoroacetic acid (TFA, HPLC grade)

-

Dimethyl sulfoxide (DMSO, for sample preparation)

2. Instrumentation and Columns

-

Preparative HPLC system with a gradient pump, autosampler, and UV-Vis detector.

-

Reverse-phase preparative HPLC column (e.g., C18, 10 µm particle size, 250 x 21.2 mm).

-

Analytical HPLC system for fraction analysis (e.g., C18, 5 µm particle size, 250 x 4.6 mm).

3. Sample Preparation

-

Dissolve the crude this compound in a minimal amount of DMSO to create a concentrated stock solution.

-

Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

4. Preparative HPLC Method

A typical reverse-phase HPLC method for a compound of this nature would be as follows.[3] This method serves as a starting point and may require optimization.

| Parameter | Value |

| Column | C18, 10 µm, 250 x 21.2 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Flow Rate | 20.0 mL/min |

| Injection Volume | 1-5 mL (depending on concentration) |

| Detection | 254 nm |

| Column Temp. | Ambient |

| Gradient | 30-70% B over 20 minutes |

Gradient Elution Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 70 | 30 |

| 20.0 | 30 | 70 |

| 22.0 | 30 | 70 |

| 22.1 | 70 | 30 |

| 25.0 | 70 | 30 |

5. Fraction Collection and Analysis

-

Collect fractions corresponding to the main peak of interest as detected by the UV detector.

-

Analyze the purity of the collected fractions using an analytical HPLC method.

-

Pool the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation) to obtain the purified compound.

6. Analytical HPLC Method for Purity Assessment

| Parameter | Value |

| Column | C18, 5 µm, 250 x 4.6 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | 254 nm |

| Column Temp. | 30 °C |

| Gradient | 30-70% B over 15 minutes |

Data Presentation

Table 1: Summary of Expected HPLC Purification Data

| Parameter | Crude Sample | Purified Sample |

| Purity (by analytical HPLC) | ~85% | >98% |

| Retention Time (analytical) | 10.5 min (major peak) | 10.5 min |

| Recovery | N/A | ~80-90% |

| Appearance | Brown solid[1] | Off-white to pale yellow solid |

Note: The values presented in this table are hypothetical and representative of a typical purification outcome. Actual results may vary depending on the specific conditions of the synthesis and purification.

Visualizations

Diagram 1: HPLC Purification Workflow

Caption: Workflow for the HPLC purification of this compound.

Diagram 2: Logical Relationship of Method Development

Caption: Logical steps in developing an HPLC purification method for the target compound.

References

Biological Evaluation of 3-chloro-1-(indolin-1-yl)propan-1-one Analogs: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the biological evaluation of novel 3-chloro-1-(indolin-1-yl)propan-1-one analogs as potential therapeutic agents. The protocols outlined below detail standard methodologies for assessing cytotoxicity, induction of apoptosis, and effects on the cell cycle, which are crucial steps in the preclinical development of anticancer compounds. Indole and indoline derivatives have shown promise as anticancer agents by targeting various cellular processes, including cell cycle progression, apoptosis, and key signaling pathways.[1][2][3]

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the biological evaluation of 3-chloro-1-(indolin-1-yl)propan-1-one analogs.

Table 1: In Vitro Cytotoxicity of 3-chloro-1-(indolin-1-yl)propan-1-one Analogs

| Compound ID | Cancer Cell Line | IC₅₀ (µM) after 24h | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h |

| Analog 1 | e.g., MCF-7 | Enter data here | Enter data here | Enter data here |

| Analog 2 | e.g., MCF-7 | Enter data here | Enter data here | Enter data here |

| Analog 1 | e.g., A549 | Enter data here | Enter data here | Enter data here |

| Analog 2 | e.g., A549 | Enter data here | Enter data here | Enter data here |

| Positive Control | e.g., Doxorubicin | Enter data here | Enter data here | Enter data here |

IC₅₀ values represent the concentration of a compound required to inhibit cell growth by 50%.

Table 2: Apoptosis Induction by 3-chloro-1-(indolin-1-yl)propan-1-one Analogs in [Specify Cell Line]

| Compound ID | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |

| Analog 1 | e.g., IC₅₀ | Enter data here | Enter data here | Enter data here |

| Analog 2 | e.g., IC₅₀ | Enter data here | Enter data here | Enter data here |

| Vehicle Control | - | Enter data here | Enter data here | Enter data here |

| Positive Control | e.g., Staurosporine | Enter data here | Enter data here | Enter data here |

Table 3: Cell Cycle Analysis of [Specify Cell Line] Treated with 3-chloro-1-(indolin-1-yl)propan-1-one Analogs

| Compound ID | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Analog 1 | e.g., IC₅₀ | Enter data here | Enter data here | Enter data here |

| Analog 2 | e.g., IC₅₀ | Enter data here | Enter data here | Enter data here |

| Vehicle Control | - | Enter data here | Enter data here | Enter data here |

| Positive Control | e.g., Nocodazole | Enter data here | Enter data here | Enter data here |

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well flat-bottom plates

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

3-chloro-1-(indolin-1-yl)propan-1-one analogs (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 24, 48, or 72 hours. Include wells with vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using a dose-response curve.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.

Materials:

-

6-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

3-chloro-1-(indolin-1-yl)propan-1-one analogs

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and collect both adherent and floating cells. Wash the cells twice with cold PBS.

-